molecular formula C9H10N2O2 B13933209 2-Amino-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one

2-Amino-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one

Cat. No.: B13933209
M. Wt: 178.19 g/mol
InChI Key: OLVCNXKPSXFXBY-UHFFFAOYSA-N
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Description

2-Amino-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one is a heterocyclic compound with a unique structure that combines a pyridine ring fused with a pyran ring. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and indolin-3-one in the presence of ammonium acetate as a catalyst in ethanol . This method is favored for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to meet industrial standards and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2-Amino-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-aryl-5-methyl-7-oxo-7,8-dihydro-4H-pyrano[2,3-b]pyridine-3,6-dicarbonitriles
  • 2-Amino-3-cyano-4H-chromenes
  • 2-Amino-4H-pyran-3-carbonitrile derivatives

Uniqueness

2-Amino-7,8-dihydro-8-methyl-5H-pyrano[4,3-b]pyridin-5-one is unique due to its specific structural features and the combination of a pyridine ring with a pyran ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-amino-8-methyl-7,8-dihydropyrano[4,3-b]pyridin-5-one

InChI

InChI=1S/C9H10N2O2/c1-5-4-13-9(12)6-2-3-7(10)11-8(5)6/h2-3,5H,4H2,1H3,(H2,10,11)

InChI Key

OLVCNXKPSXFXBY-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=O)C2=C1N=C(C=C2)N

Origin of Product

United States

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